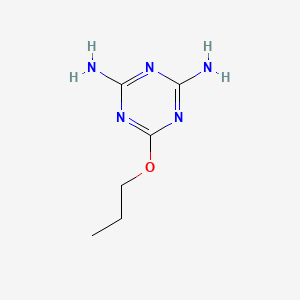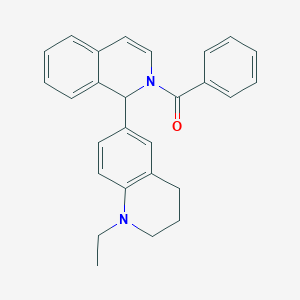
1-(Isopropylidenecyclopropyl)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropylidenecyclopropyl)hexane is an organic compound with the molecular formula C12H22. It is characterized by a cyclopropane ring substituted with an isopropylidene group and a hexane chain.
Métodos De Preparación
The synthesis of 1-(Isopropylidenecyclopropyl)hexane typically involves the reaction of cyclopropane derivatives with isopropylidene and hexane groups. One common method includes the use of cyclopropane, which undergoes a series of reactions to introduce the isopropylidene and hexane substituents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to achieve high yields and purity .
Análisis De Reacciones Químicas
1-(Isopropylidenecyclopropyl)hexane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols.
Substitution: This compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
1-(Isopropylidenecyclopropyl)hexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biochemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications
Mecanismo De Acción
The mechanism by which 1-(Isopropylidenecyclopropyl)hexane exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, influencing their activity. This binding can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alterations in cellular processes .
Comparación Con Compuestos Similares
1-(Isopropylidenecyclopropyl)hexane can be compared with other similar compounds, such as:
Cyclopropane derivatives: These compounds share the cyclopropane ring structure but differ in their substituents.
Hexane derivatives: These compounds have a hexane chain but may have different functional groups attached.
Isopropylidene derivatives: These compounds contain the isopropylidene group but may be attached to different core structures .
The uniqueness of this compound lies in its specific combination of the cyclopropane ring, isopropylidene group, and hexane chain, which imparts distinct chemical and physical properties .
Propiedades
| 24524-53-6 | |
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
1-hexyl-2-propan-2-ylidenecyclopropane |
InChI |
InChI=1S/C12H22/c1-4-5-6-7-8-11-9-12(11)10(2)3/h11H,4-9H2,1-3H3 |
Clave InChI |
RTFOJGJFWYTDQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CC1=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)



![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
